Triphenyl-d15-tin chloride
Overview
Description
Triphenyl-d15-tin chloride is an organotin compound with the molecular formula (C6D5)3SnCl. It is a deuterated version of triphenyltin chloride, where the hydrogen atoms in the phenyl rings are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl-d15-tin chloride can be synthesized through the reaction of triphenyltin chloride with deuterated benzene. The reaction typically involves the use of a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. The starting material, triphenyltin chloride, is reacted with deuterated benzene in the presence of a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Triphenyl-d15-tin chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenyltin oxide.
Reduction: It can be reduced to triphenyltin hydride.
Substitution: It can undergo substitution reactions with nucleophiles to form different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is carried out under an inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines are used, and the reaction is carried out in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Triphenyltin oxide.
Reduction: Triphenyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Triphenyl-d15-tin chloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: It is used in studies involving the labeling of biological molecules with deuterium for nuclear magnetic resonance (NMR) spectroscopy.
Medicine: It is used in the development of radiolabeled compounds for medical imaging and diagnostic purposes.
Industry: It is used in the production of deuterated materials for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of triphenyl-d15-tin chloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The deuterium labeling allows for detailed studies of these interactions using techniques such as NMR spectroscopy. The compound can also participate in radical reactions, where it acts as a source of deuterated phenyl radicals.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: The non-deuterated version of triphenyl-d15-tin chloride.
Triphenyltin hydride: Another organotin compound with similar reactivity.
Triphenyltin oxide: An oxidation product of this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of reaction mechanisms and molecular interactions with greater precision compared to non-deuterated compounds.
Properties
IUPAC Name |
chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1/i3*1D,2D,3D,4D,5D;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVOZLGKTAPUTQ-NLOSMHEESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487214 | |
Record name | Triphenyl-d15-tin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-94-9 | |
Record name | Stannane, chlorotri(phenyl-d5)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358731-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyl-d15-tin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 358731-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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